3-Amino-4-methylphenylboronic acid chemical properties
3-Amino-4-methylphenylboronic acid chemical properties
An In-Depth Technical Guide to 3-Amino-4-methylphenylboronic Acid: Properties, Applications, and Experimental Protocols
Abstract
3-Amino-4-methylphenylboronic acid (CAS No. 22237-12-3) has emerged as a pivotal bifunctional reagent in contemporary organic synthesis and medicinal chemistry. Its unique architecture, featuring a nucleophilic amino group and a versatile boronic acid moiety on a methylated phenyl scaffold, offers a powerful platform for constructing complex molecular frameworks. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore its reactivity with a focus on the Suzuki-Miyaura coupling, detail its applications in drug discovery and materials science, and provide field-proven protocols for its use and safe handling.
Part 1: Core Chemical Identity and Physicochemical Profile
3-Amino-4-methylphenylboronic acid is a substituted arylboronic acid that serves as a critical building block in chemical synthesis.[1] The interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electrophilic boronic acid [-B(OH)₂] group defines its chemical behavior and utility.
Structural and Molecular Data
The fundamental properties of 3-Amino-4-methylphenylboronic acid are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 22237-12-3 | [1][2][3] |
| IUPAC Name | (3-amino-4-methylphenyl)boronic acid | [2][3] |
| Synonyms | 3-Amino-4-methylbenzeneboronic acid, 3-Amino-p-tolylboronic acid | [1] |
| Molecular Formula | C₇H₁₀BNO₂ | [1][2][3] |
| Molecular Weight | 150.97 g/mol | [1][2][3] |
| Appearance | White to light brown solid/crystalline powder | [1][4][5] |
| Melting Point | >250 °C (decomposes) | [1] |
| pKa | 8.77 ± 0.10 (Predicted) | [5] |
Spectroscopic Characterization: An Expert's Perspective
While raw spectral data requires experimental acquisition, a senior scientist can predict the key features necessary for structural validation, providing a self-validating framework for analysis.
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¹H NMR (Proton NMR): In a suitable solvent like DMSO-d₆, one would expect to see distinct signals corresponding to the aromatic protons, with their splitting patterns influenced by their positions relative to the three different substituents. A singlet for the methyl group (-CH₃) would appear in the aliphatic region (~2.0-2.5 ppm). The amino (-NH₂) protons would likely present as a broad singlet, and the boronic acid's hydroxyl (-OH) protons would also appear as a broad, exchangeable singlet.
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¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The methyl carbon will be in the high-field region (~20 ppm). The six aromatic carbons will appear in the typical ~110-150 ppm range. Notably, the carbon atom directly bonded to the boron (C-B) often exhibits a broad signal or may not be detected at all due to quadrupolar relaxation of the boron nucleus.[6]
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¹¹B NMR (Boron NMR): This technique is exceptionally useful for studying boronic acids.[7] For 3-Amino-4-methylphenylboronic acid, a broad signal is expected, characteristic of a trigonal planar boronic acid. Upon formation of a tetrahedral boronate ester (e.g., by reaction with a diol or at high pH), this signal will shift significantly, making ¹¹B NMR a powerful tool for monitoring reactions and binding events.[7]
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include N-H stretching for the amine (~3400-3200 cm⁻¹), a very broad O-H stretching for the boronic acid (~3600-3200 cm⁻¹), C-H stretching for the aromatic and methyl groups (~3100-2850 cm⁻¹), and strong B-O stretching (~1350 cm⁻¹).[6]
Part 2: Reactivity and Synthetic Applications
The synthetic power of 3-Amino-4-methylphenylboronic acid stems from the distinct and complementary reactivity of its two primary functional groups.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is the cornerstone application for arylboronic acids, enabling the formation of carbon-carbon bonds to create biaryl structures.[8] This reagent is particularly valuable for introducing the 3-amino-4-methylphenyl moiety into a target molecule, a common scaffold in pharmacologically active compounds.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.
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Inert Atmosphere Preparation (Causality): The Pd(0) catalyst is oxygen-sensitive. Therefore, all glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen). This prevents catalyst degradation and ensures high catalytic turnover.
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Reagent Charging: To a dried round-bottom flask, add 3-Amino-4-methylphenylboronic acid (1.2 equivalents), the aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[9] The excess boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid to a more nucleophilic boronate species, which facilitates the transmetalation step.[10]
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Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
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Reaction Execution: Heat the reaction mixture (typically 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction is indicated by the consumption of the limiting aryl halide and the appearance of a new, more nonpolar spot (the biaryl product).
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Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Boronic Acid-Diol Interactions: The Basis for Sensing
A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides.[1] This equilibrium is pH-dependent; the reaction is favored at pH values above the pKa of the boronic acid, where the boron center is more Lewis acidic.[7] This property is the foundation for using 3-Amino-4-methylphenylboronic acid in the development of sensors for glucose and other sugars.[1]
Caption: Reversible formation of a boronate ester with a diol.
Part 3: Advanced Applications in R&D
Drug Discovery and Medicinal Chemistry
The structural motifs derived from 3-Amino-4-methylphenylboronic acid are prevalent in modern drug discovery.[2] The compound serves as a versatile starting point for synthesizing libraries of potential therapeutic agents, particularly kinase inhibitors for oncology.[2] The amino group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Caption: Workflow for fragment-based drug discovery.
Materials Science
Beyond pharmaceuticals, this boronic acid derivative has found applications in materials science. It can be incorporated into polymers and other materials to impart specific functionalities.[2] For instance, derivatives have been investigated for use in Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors, where the electronic properties of the substituted aromatic ring can be fine-tuned.[2]
Part 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 3-Amino-4-methylphenylboronic acid is a hazardous chemical that requires careful handling.
GHS Hazard Profile
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed.[11]H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3] |
Protocol for Safe Handling and Storage
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12][13]
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[12][14]
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Handling: Avoid formation of dust and aerosols.[12] Prevent contact with skin and eyes.[4] After handling, wash hands and any exposed skin thoroughly.[15]
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Spill Response: In case of a spill, evacuate the area. Avoid generating dust. Collect the spilled solid using non-sparking tools and place it in a sealed container for disposal. Do not let the chemical enter drains.[12]
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Storage (Rationale): Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended storage is refrigerated at 2-8 °C under an inert atmosphere (e.g., Argon).[1][5] This is critical because boronic acids can undergo dehydration to form cyclic boroxine anhydrides, which can affect reactivity and stoichiometry in subsequent reactions.
Conclusion
3-Amino-4-methylphenylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation. Its predictable reactivity, particularly in Suzuki-Miyaura coupling, combined with the potential for secondary functionalization, makes it an invaluable asset in the synthesis of novel pharmaceuticals and advanced materials. By understanding its core properties, mastering its handling, and leveraging its synthetic versatility, researchers can unlock its full potential to drive scientific discovery forward.
References
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PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). Retrieved from [Link]
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PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Tariq, M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4930. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]
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